

Spectroscopic Profile of Quinoline-4-Carbohydrazide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Quinoline-4-carbohydrazide*

Cat. No.: *B1304848*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **quinoline-4-carbohydrazide** and its derivatives, with a particular focus on 2-(4-bromophenyl)**quinoline-4-carbohydrazide**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis and characterization of these compounds.

Introduction

Quinoline-4-carbohydrazide and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Spectroscopic analysis is crucial for the structural elucidation and confirmation of these synthesized compounds. This guide presents a detailed summary of the key spectroscopic data to aid in their identification and characterization. While data for the parent **Quinoline-4-carbohydrazide** is limited in the reviewed literature, extensive information is available for its derivatives, such as 2-(4-bromophenyl)**quinoline-4-carbohydrazide**, which will be the primary focus of this guide.

Experimental Protocols

The synthesis and spectroscopic analysis of **quinoline-4-carbohydrazide** derivatives involve a multi-step process. The general workflow is outlined below.

Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

The synthesis of the key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide, is typically achieved through a well-established three-step procedure.^{[1][2]}

- **Pfitzinger Reaction:** The initial step involves the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This is accomplished by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions.^{[1][2]}
- **Esterification:** The resulting carboxylic acid derivative is then heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent, to produce the corresponding ethyl ester.^{[1][2]}
- **Hydrazinolysis:** The final step is the treatment of the ethyl ester with hydrazine hydrate in boiling ethanol to yield the desired 2-(4-bromophenyl)quinoline-4-carbohydrazide.^{[1][2]}

Spectroscopic Analysis

The structural confirmation of the synthesized compounds is performed using various spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** IR spectra are typically recorded on a spectrometer, and the data is presented in terms of frequency of absorption in wavenumbers (cm^{-1}).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
- **Mass Spectrometry (MS):** Mass spectra are obtained using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns.^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of **quinoline-4-carbohydrazide**. The data presented is for 2-(4-bromophenyl)quinoline-4-carbohydrazide and its subsequent reaction products.

¹H NMR Spectral Data

Compound/Derivative	Proton	Chemical Shift (δ, ppm)
2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide	CH ₂	4.18–4.27 (s)
NH	9.27–11.91 (s)	
N-acyl derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide	NH	10.70–11.92 (s)
2-(4-bromophenyl)-N-(1,3-dioxoisindolin-2-yl)quinoline-4-carboxamide	NH	11.76 (s)
dioxoisindoliny-H	8.00–8.09 (m)	
2-(4-bromophenyl)-N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)quinoline-4-carboxamide	NH	11.14 (s)
(2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone	CH ₃	1.75, 2.03 (s)
pyrazole-CH	6.91 (s)	
2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one	CH ₃	2.00 (s)
pyrazolone-CH ₂	3.43 (s)	
5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one	NH ₂ , NH	3.56, 10.09 (s)
pyrazolone-CH	3.76 (s)	

Data sourced from multiple derivatives as described in the cited literature.[1][3]

^{13}C NMR Spectral Data

Compound/Derivative	Carbon	Chemical Shift (δ , ppm)
2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide	C=O	163.95–165.69, 167.34–168.01
CH ₂	57.34–57.72	
N-acyl derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide	C=O	161.24–167.05
2-(4-bromophenyl)-N-(1,3-dioxoisindolin-2-yl)quinoline-4-carboxamide	C=O	165.30, 166.66
2-(4-bromophenyl)-N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)quinoline-4-carboxamide	C=O	165.30, 166.66
(2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone	CH ₃	15.96, 26.03
pyrazole-C	115.51, 142.36, 155.41	
2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one	CH ₃	17.19
pyrazolone-C	48.34, 159.80	
C=O	166.49	
5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one	pyrazolone-C	66.75, 154.86
C=O	162.47	

1-(2-(4-bromophenyl)quinoline-4-carbonyl)pyrazolidine-3,5-dione	CH ₂	54.93
C=O	168.03, 170.73	

Data sourced from multiple derivatives as described in the cited literature.[\[1\]](#)[\[3\]](#)

IR Spectral Data

Compound/Derivative	Functional Group	Absorption Band (cm ⁻¹)
Ethoxyformaldehyde hydrazone of 2-(4-bromophenyl)quinoline-4-carbohydrazide	NH	3431
2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide	C=O	1647–1660
2-(2-Hydrazinyl-2-oxoethyl)quinoline-4-carbohydrazide	NH	3285, 3176
C=O	1620	
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives	Aromatic C=C	1400 - 1600
C=O	1632 - 1671	
OH	2200 - 3400	

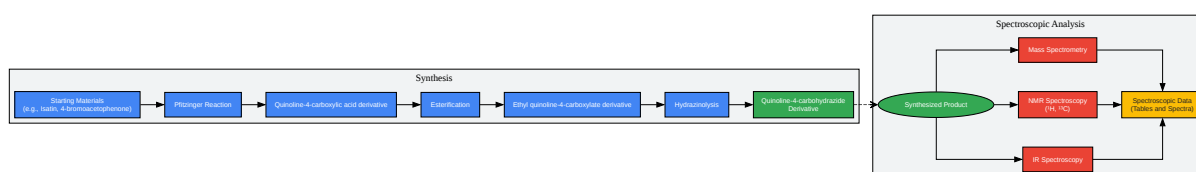
Data sourced from multiple derivatives as described in the cited literature.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry Data

The exact mass of the parent **Quinoline-4-carbohydrazide** ($C_{10}H_9N_3O$) is 187.074561919 Da. [7] For the synthesized derivatives of 2-(4-bromophenyl)**quinoline-4-carbohydrazide**, molecular ion peaks corresponding to their respective molecular weights were observed, confirming their structures.[1][3] For instance, various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide show molecular ion peaks $[M+H]^+$ or $[M-H]^-$ consistent with their calculated molecular weights.[5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **quinoline-4-carbohydrazide** derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a consolidated resource of spectroscopic data for **quinoline-4-carbohydrazide** derivatives, focusing on 2-(4-bromophenyl)**quinoline-4-carbohydrazide**. The tabulated NMR, IR, and mass spectrometry data, in conjunction with the detailed experimental protocols, offer a valuable reference for researchers in the synthesis, characterization, and

application of these compounds in drug discovery and development. The provided workflow diagram further clarifies the logical sequence of synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Quinoline-4-carbohydrazide | C₁₀H₉N₃O | CID 3011577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Quinoline-4-Carbohydrazide Derivatives: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304848#spectroscopic-data-of-quinoline-4-carbohydrazide-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com